Home > Products > Building Blocks P14451 > Distigmine bromide
Distigmine bromide - 15876-67-2

Distigmine bromide

Catalog Number: EVT-265679
CAS Number: 15876-67-2
Molecular Formula: C22H32BrN4O4+
Molecular Weight: 496.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Distigmine bromide, chemically known as 3,3'-[hexamethylenebis(methyliminocarbonyloxy)]bis(1-methylpyridinium) dibromide, is a synthetic anticholinesterase agent. [] It is classified as a carbamate cholinesterase inhibitor, specifically a quaternary ammonium base. [, ] It's primary role in scientific research is as a tool to investigate the role of acetylcholine in various physiological processes, particularly in the nervous system and muscular function. [, ]

Future Directions
  • Refined Understanding of Pharmacokinetics and Pharmacodynamics: Further investigations are needed to obtain a more precise understanding of the pharmacokinetic and pharmacodynamic properties of distigmine bromide. [, ] This will facilitate the development of safer and more effective dosing regimens.

Acetylcholine

Relevance: Acetylcholine is the endogenous agonist of both muscarinic and nicotinic acetylcholine receptors. [] Distigmine bromide, as an acetylcholinesterase inhibitor, prevents the breakdown of acetylcholine, thereby increasing its concentration and duration of action at these receptors. [] This mechanism is the basis for distigmine bromide's therapeutic effects in conditions such as underactive bladder and myasthenia gravis.

Bethanechol Chloride

Relevance: Bethanechol chloride and distigmine bromide are both cholinergic drugs used to treat underactive bladder, but their mechanisms of action differ. [] While bethanechol chloride directly activates muscarinic receptors, distigmine bromide indirectly enhances cholinergic transmission by inhibiting acetylcholinesterase, thereby increasing the concentration of acetylcholine. [] One study found distigmine bromide to be more effective than bethanechol chloride at reducing post-void residual volume in patients with underactive bladder. []

Pyridostigmine Bromide

Relevance: Both pyridostigmine bromide and distigmine bromide belong to the same pharmacological class of acetylcholinesterase inhibitors. [] They both exert their therapeutic effects by increasing the levels of acetylcholine at the neuromuscular junction. []

Neostigmine

Relevance: Distigmine bromide is structurally similar to neostigmine and shares its mechanism of action, inhibiting acetylcholinesterase to increase acetylcholine levels. [] Both compounds have been investigated for their potential in treating postoperative urinary retention. []

Classification and Source

Distigmine bromide is classified as a parasympathomimetic agent and a long-acting reversible carbamate cholinesterase inhibitor. It is derived from the combination of two pyridostigmine molecules linked by a hexamethylene chain, which allows it to exert prolonged effects compared to its predecessors like pyridostigmine and neostigmine . Distigmine bromide is primarily used in the treatment of urinary bladder dysfunctions, particularly detrusor underactivity .

Synthesis Analysis

The synthesis of distigmine bromide can be achieved through several methods, with one notable approach involving the reaction of N,N,N',N'-4-methyl hexamethylene diamine with phosgene to form an intermediate carbamyl chloride. This intermediate is then condensed into 3-pyridones before undergoing further reactions to produce distigmine bromide .

Key Steps in Synthesis:

  1. Formation of Carbamyl Chloride: The initial step involves reacting the diamine with phosgene.
  2. Condensation: The carbamyl chloride is condensed to form 3-pyridones.
  3. Final Reaction: The final product is obtained by reacting the intermediate with bromomethane.
  4. Purification: Distigmine bromide is purified through recrystallization using acetonitrile and acetone mixtures, achieving high purity levels (over 99.5%) .
Molecular Structure Analysis

Distigmine bromide has the chemical formula C22H32Br2N4O4C_{22}H_{32}Br_{2}N_{4}O_{4} and a molar mass of approximately 576.33 g/mol . The molecular structure consists of two pyridinium rings connected by a hexamethylene bridge, with each ring containing a carbamate group that participates in acetylcholinesterase inhibition.

Structural Features:

  • Pyridinium Rings: Contribute to the compound's ability to interact with muscarinic receptors.
  • Hexamethylene Bridge: Enhances the stability and duration of action.
  • Bromine Atoms: Essential for the compound's solubility and pharmacological activity.

The InChI key for distigmine bromide is GJHSNEVFXQVOHR-UHFFFAOYSA-L, which provides a unique identifier for its chemical structure .

Chemical Reactions Analysis

Distigmine bromide participates in several chemical reactions primarily related to its role as an acetylcholinesterase inhibitor. It forms charge-transfer complexes with various reagents, which can be analyzed spectrophotometrically for quantification purposes .

Notable Reactions:

  • Charge Transfer Complex Formation: Distigmine can form complexes with electron acceptors like tetracyanoquinodimethane and tetracyanoethylene in acetonitrile .
  • Hydrolysis: As a carbamate derivative, distigmine can undergo hydrolysis in aqueous environments, leading to the release of its active components.
Mechanism of Action

Distigmine bromide exerts its pharmacological effects by competitively inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in synaptic clefts. This inhibition leads to an accumulation of acetylcholine, enhancing cholinergic signaling at neuromuscular junctions and within the autonomic nervous system.

Mechanistic Insights:

  • Binding Affinity: Distigmine binds to the active site of acetylcholinesterase more effectively than other similar compounds due to its structural configuration.
  • Duration of Action: The hexamethylene bridge allows for sustained inhibition, providing longer therapeutic effects compared to shorter-acting agents .
Physical and Chemical Properties Analysis

Distigmine bromide exhibits specific physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Poorly soluble in water (0.00067 mg/mL), which affects its bioavailability .
  • LogP Values: Varying logP values indicate its lipophilicity; this property influences absorption and distribution within biological tissues.
  • Melting Point: Specific melting point data are not readily available but can be inferred from related compounds.

These properties are critical when considering formulation strategies for drug delivery.

Applications

Distigmine bromide has several clinical applications primarily related to its cholinergic activity:

  1. Treatment of Urinary Bladder Dysfunction: It enhances detrusor muscle contraction, improving voiding patterns in patients with underactive bladder conditions .
  2. Myasthenia Gravis Management: Used as part of treatment regimens for this autoimmune disorder affecting neuromuscular transmission.
  3. Research Applications: Its ability to inhibit acetylcholinesterase makes it valuable in pharmacological studies focused on cholinergic signaling pathways .
Introduction to Distigmine Bromide

Historical Development and Clinical Adoption

Distigmine bromide emerged as a significant therapeutic agent following the development of earlier cholinesterase inhibitors like neostigmine and pyridostigmine. Its clinical adoption was driven by the need for agents with prolonged duration of action in managing conditions characterized by impaired neuromuscular transmission. Initial clinical investigations in urology during the 1980s evaluated its efficacy for post-prostatectomy voiding dysfunction, though early double-blind trials showed only non-significant trends toward improved flow rates and reduced catheterization needs [9]. A pivotal 2004 clinical trial established distigmine bromide as a viable treatment for underactive detrusor, demonstrating statistically significant reductions in residual urine volume and improved voiding parameters. In this study of 27 patients, 41% (n=11) achieved catheter independence following a 4-week course of 5 mg three times daily therapy, confirming its clinical utility in selected cases [1]. Japan became a notable adopter of distigmine bromide for urinary voiding disorders, with subsequent research focusing on its sustained effects on bladder contractility [8]. The pharmacological evolution of distigmine bromide represents a targeted approach to addressing peripheral cholinergic deficiency states, particularly in neurogenic bladder dysfunction and detrusor underactivity where long-acting agents offer clinical advantages.

Structural Classification Within Cholinesterase Inhibitors

Distigmine bromide (chemical name: 1-methyl-3-{[methyl({6-[methyl({[(1-methylpyridin-1-ium-3-yl)oxy]carbonyl})amino]hexyl})carbamoyl]oxy}pyridin-1-ium dibromide) belongs to the bis-quaternary ammonium subclass of carbamate-based cholinesterase inhibitors [4] [10]. Its molecular structure (C₂₂H₃₂Br₂N₄O₄) features dual pyridinium rings connected by a hexamethylene bridge with methylcarbamate groups at positions 3 and 3' [4] [6]. This distinctive bifunctional architecture differentiates it structurally from monoquaternary inhibitors like neostigmine and pyridostigmine. As a reversible carbamate inhibitor, distigmine bromide forms covalent bonds with the serine hydroxyl group within the acetylcholinesterase active site, resulting in carbamylation of the enzyme [3] [8]. The molecular characteristics place distigmine bromide within the broader therapeutic category of parasympathomimetics (ATC code: N07AA03) and specifically as an acetylcholinesterase inhibitor targeting peripheral cholinergic synapses [10]. The quaternary ammonium groups confer permanent positive charges, rendering the molecule hydrophilic and significantly limiting its ability to cross the blood-brain barrier, thereby restricting its primary effects to the peripheral nervous system [6].

Table 1: Structural Characteristics of Distigmine Bromide

PropertyDescription
Chemical FormulaC₂₂H₃₂Br₂N₄O₄
Molecular Weight576.33 g/mol
Chemical ClassBis-quaternary ammonium compound
Cholinesterase InhibitionReversible carbamylation
Ionization StatePermanently charged (dication)
Key Structural FeaturesDual pyridinium rings, hexamethylene bridge, methylcarbamate functional groups

Comparative Pharmacological Positioning Among Carbamate Derivatives

Distigmine bromide occupies a unique pharmacological niche among carbamate cholinesterase inhibitors due to its extended duration of action and peripheral selectivity. Its bis-quaternary structure confers approximately 10-fold greater accumulation potential compared to monoquaternary analogs like pyridostigmine and neostigmine [2] [8]. Pharmacokinetic studies reveal a plasma half-life of approximately 65 hours in humans, substantially longer than neostigmine (50-90 minutes) and pyridostigmine (3-4 hours) [6]. This extended half-life translates into sustained clinical effects, with bladder contractility enhancement persisting well beyond detectable plasma concentrations in animal models [8].

The drug's peripheral selectivity stems from its limited blood-brain barrier penetration, minimizing central nervous system effects at therapeutic doses [6]. However, preclinical studies demonstrate that high doses can increase acetylcholine levels in the medial prefrontal cortex of rats, accompanied by cholinergic behaviors, indicating that central effects may occur at supratherapeutic concentrations [5]. Distigmine bromide exhibits dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with near-equipotent inhibition, distinguishing it from more selective agents like phenserine [5] [7].

Table 2: Comparative Analysis of Carbamate Cholinesterase Inhibitors

AgentStructureHalf-lifeProtein BindingPrimary Clinical UseBBB Penetration
Distigmine bromideBis-quaternary~65 hoursNot well definedUnderactive bladderMinimal
NeostigmineMonoquaternary50-90 minLow (15-25%)Myasthenia gravis, reversal of neuromuscular blockadeNegligible
PyridostigmineMonoquaternary3-4 hoursLow (15-20%)Myasthenia gravisMinimal
PhysostigmineTertiary amine1-2 hoursModerate (40-50%)Glaucoma, Alzheimer's diseaseSignificant
RivastigminePseudoirreversible1.5 hours40%Alzheimer's disease, Parkinson's dementiaModerate

Mechanistically, distigmine bromide potentiates cholinergic transmission by binding competitively to the active site of acetylcholinesterase, preventing acetylcholine hydrolysis [3]. This results in increased acetylcholine concentration and prolonged stimulation of both muscarinic and nicotinic receptors in peripheral tissues. In the urinary bladder, enhanced activation of muscarinic receptors on detrusor smooth muscle facilitates contraction and improves voiding efficiency in underactive bladder conditions [3] [8]. Its binding kinetics demonstrate slow dissociation from the enzyme, contributing to sustained inhibition even after plasma clearance [8]. Research using recombinant human acetylcholinesterase indicates that distigmine bromide's extended inhibition profile arises from its ability to bridge the active site and peripheral anionic sites, stabilizing the inhibitor-enzyme complex [8]. This molecular mechanism underpins its therapeutic advantage in conditions requiring sustained cholinergic enhancement without frequent dosing.

Figure: Molecular Mechanism of Distigmine Bromide at the Neuromuscular Junction

Synaptic Cleft1. Acetylcholine (ACh) release from presynaptic neuron2. ACh binding to postsynaptic receptors (muscarinic/nicotinic)3. Distigmine bromide (DB) binding to acetylcholinesterase (AChE)4. Prevention of ACh hydrolysis → Increased ACh concentration5. Prolonged receptor stimulation → Enhanced muscle contraction

The pharmacological profile of distigmine bromide positions it uniquely for managing urinary retention associated with detrusor underactivity, where its sustained action addresses chronic impairment of bladder contractility [1] [8]. While other cholinesterase inhibitors like neostigmine have been explored for voiding dysfunction, their shorter durations necessitate more frequent administration and provide less consistent clinical effects [7] [9]. The drug's receptor binding studies demonstrate affinity for both muscarinic and nicotinic receptors, though its primary therapeutic effect in urological applications stems from enhanced muscarinic receptor activation in bladder smooth muscle [2] [8]. This receptor-level activity, combined with enzymatic inhibition, provides a dual mechanism for potentiating detrusor contractility that distinguishes distigmine bromide from direct muscarinic agonists.

Properties

CAS Number

15876-67-2

Product Name

Distigmine bromide

IUPAC Name

(1-methylpyridin-1-ium-3-yl) N-methyl-N-[6-[methyl-(1-methylpyridin-1-ium-3-yl)oxycarbonylamino]hexyl]carbamate;bromide

Molecular Formula

C22H32BrN4O4+

Molecular Weight

496.4 g/mol

InChI

InChI=1S/C22H32N4O4.BrH/c1-23-13-9-11-19(17-23)29-21(27)25(3)15-7-5-6-8-16-26(4)22(28)30-20-12-10-14-24(2)18-20;/h9-14,17-18H,5-8,15-16H2,1-4H3;1H/q+2;/p-1

InChI Key

LLBGBWBRSZGPQK-UHFFFAOYSA-M

SMILES

C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C.[Br-].[Br-]

Synonyms

Hexamethylenebis[methylcarbamate] 3-Hydroxy-1-methylpyridinium Bromide; 3,3’-[1,6-Hexanediylbis[(methylimino)carbonyl]oxy]bis[1-methyl-pyridinium Dibromide; BC 51; Distigmine Dibromide; Hexamarium; N,N’-Hexamethylenebis(3-N-methylcarbamoxy-1-methylpy

Canonical SMILES

C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.